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molecular formula C8H16O2S B8359399 4-Mercapto-4-methylpentyl-2-acetate

4-Mercapto-4-methylpentyl-2-acetate

Cat. No. B8359399
M. Wt: 176.28 g/mol
InChI Key: BLBLFIXJLJBUPQ-UHFFFAOYSA-N
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Patent
US04053656

Procedure details

4-Acetylthio-4-methylpentan-2-one (17 g, prepared as described by R. Brown, W. E. Jones and A. R. Pinder, J. Chem. Soc. 1951, 2123), was dissolved in 25 ml of methanol. A solution of 1.945 g of NaBH4 and of 0.1 g of NaOCH3 in 25 ml of methanol was added dropwise through a dropping funnel, keeping the temperature of the reaction mixture between 10° and 25° C. by occasionally cooling with ice water. After standing overnight the reaction mixture was diluted with a same volume of water and extracted twice with n-pentane. The pentane extract was washed neutral with an aqueous solution of sodium chloride, dried over sodium sulphate and concentrated. Distillation of the residue yielded 19 g (52.5%) of 4-mercapto-4-methylpent-2-yl acetate, b.p. 37°-39° C./1 mm, nD20 1.4530.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.945 g
Type
reactant
Reaction Step Two
Name
NaOCH3
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([S:4][C:5]([CH3:11])([CH3:10])[CH2:6][C:7](=[O:9])[CH3:8])(=O)C.[BH4-].[Na+].[O:14]([CH3:16])[Na].[CH3:17]O>O>[C:16]([O:9][CH:7]([CH2:6][C:5]([SH:4])([CH3:10])[CH3:11])[CH3:8])(=[O:14])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SC(CC(C)=O)(C)C
Step Two
Name
Quantity
1.945 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
NaOCH3
Quantity
0.1 g
Type
reactant
Smiles
O([Na])C
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture between 10° and 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with n-pentane
EXTRACTION
Type
EXTRACTION
Details
The pentane extract
WASH
Type
WASH
Details
was washed neutral with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC(C)CC(C)(C)S
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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